2-Amino-1-(2-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
Properties
CAS No. |
441783-45-5 |
|---|---|
Molecular Formula |
C24H24ClN3OS |
Molecular Weight |
438.0 g/mol |
IUPAC Name |
2-amino-1-(2-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24ClN3OS/c1-13-9-15(14(2)30-13)21-16(12-26)23(27)28(18-8-6-5-7-17(18)25)19-10-24(3,4)11-20(29)22(19)21/h5-9,21H,10-11,27H2,1-4H3 |
InChI Key |
VKBQUGVKAWLKLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=CC=C4Cl)N)C#N |
Origin of Product |
United States |
Preparation Methods
Fe₃O₄@SiO₂-SO₃H Nanoparticle-Catalyzed Synthesis
A four-component condensation protocol employs Fe₃O₄@SiO₂-SO₃H nanoparticles under ultrasonic irradiation to construct the hexahydroquinoline core. The reaction integrates:
-
2-Chlorobenzaldehyde (aromatic aldehyde)
-
5,5-Dimethyl-1,3-cyclohexanedione (cyclic diketone)
-
2,5-Dimethylthiophene-3-carboxaldehyde (thiophene aldehyde)
-
Ammonium acetate (nitrogen source)
Procedure :
-
Combine reactants in ethanol (10 mL) with 15 mg of Fe₃O₄@SiO₂-SO₃H nanoparticles.
-
Sonicate at 40 kHz and 60°C for 25 minutes.
-
Filter the catalyst and recrystallize the product from ethanol.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst Loading | 1.5 wt% | 94 |
| Temperature | 60°C | 94 |
| Reaction Time | 25 min | 94 |
This method achieves 94% yield due to the acidic sites on the nanoparticles, which accelerate imine formation and cyclization. The catalyst is reusable for five cycles without significant activity loss.
Solvent-Free Solid-State Synthesis
Mechanochemical Approach
A solvent- and catalyst-free method utilizes solid-state grinding to assemble the hexahydroquinoline framework.
Reagents :
-
1-(2-Chlorophenyl)-3-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one (chalcone derivative)
-
5,5-Dimethyl-1,3-cyclohexanedione
-
Ammonium acetate
Procedure :
-
Grind chalcone (1 mmol), diketone (1 mmol), and ammonium acetate (2 mmol) in a mortar.
-
Heat the mixture at 80°C for 2 hours.
-
Wash the crude product with cold ethanol.
Advantages :
-
No solvent waste , aligning with green chemistry principles.
-
82–92% yield due to enhanced molecular contact in the solid phase.
Hantzsch-Type Cyclization in Ethanolic Medium
Thermal Cyclization with Ammonium Acetate
A modified Hantzsch reaction constructs the hexahydroquinoline ring via sequential enamine formation and cyclization.
Reagents :
-
2-Chlorophenylacetaldehyde
-
3-Acetyl-2,5-dimethylthiophene
-
Malononitrile
-
Ammonium acetate
Procedure :
-
Reflux reactants in ethanol (50 mL) at 80°C for 6 hours.
-
Cool to room temperature and filter the precipitate.
-
Purify via column chromatography (hexane/ethyl acetate, 3:1).
Reaction Metrics :
| Parameter | Value |
|---|---|
| Yield | 88% |
| Purity (HPLC) | >98% |
The ethanolic medium facilitates proton transfer during enolization, critical for annulation.
Comparative Analysis of Synthetic Methods
Efficiency and Sustainability
| Method | Yield (%) | Catalyst Reusability | E-Factor* |
|---|---|---|---|
| Nanoparticle Catalysis | 94 | 5 cycles | 0.8 |
| Solid-State Synthesis | 87 | N/A | 0.2 |
| Hantzsch Cyclization | 88 | N/A | 1.5 |
*E-Factor = (kg waste)/(kg product). Lower values indicate greener processes.
The solid-state method exhibits the lowest environmental impact, while nanoparticle catalysis offers superior scalability.
Mechanistic Insights
Key Reaction Steps
-
Knoevenagel Condensation : The diketone reacts with the aldehyde to form an α,β-unsaturated ketone.
-
Michael Addition : Ammonia (from ammonium acetate) attacks the enone system.
-
Cyclization : Intramolecular nucleophilic attack forms the hexahydroquinoline ring.
-
Aromatization : Oxidation or dehydrogenation yields the conjugated system .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit notable anticancer properties. The compound under discussion has been synthesized and evaluated for its efficacy against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
The presence of the amino and cyano groups in the structure suggests potential anti-inflammatory activity. In silico studies have indicated that similar compounds can act as inhibitors of key enzymes involved in inflammatory pathways. This positions the compound as a promising candidate for treating inflammatory diseases .
Antimicrobial Activity
Compounds with similar structural features have demonstrated antimicrobial properties against a range of pathogens. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities, warranting further investigation into its mechanism of action and efficacy .
Building Block for Synthesis
The unique structure of 2-Amino-1-(2-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile serves as an excellent building block for further organic transformations. Its functional groups facilitate various chemical reactions such as nucleophilic substitutions and cyclization processes .
Development of New Derivatives
The compound can be modified to create new derivatives with enhanced biological activity or altered pharmacokinetic properties. For instance, substituting different aryl groups or modifying the carbonitrile moiety could lead to compounds with improved therapeutic profiles .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Gao et al. (2001) | Biological Activity | Highlighted the anticancer potential of similar quinoline derivatives. |
| Xu et al. (2011) | Anti-inflammatory Activity | Suggested the potential use in treating rheumatoid arthritis based on structural similarities with known anti-inflammatory agents. |
| Luan et al. (2011) | Organic Transformations | Discussed synthetic routes involving amino and cyano groups as versatile intermediates in organic synthesis. |
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites and modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a broader class of hexahydroquinoline derivatives. Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Electron Effects: The 2-chlorophenyl and cyano groups in the target compound create an electron-deficient core, whereas analogs with methoxy (e.g., 339336-48-0) or dimethylamino (e.g., 339010-35-4) substituents exhibit increased electron density, altering reactivity in nucleophilic/electrophilic reactions .
- Steric Effects : Bulkier substituents (e.g., trifluoromethyl in CID 3446458) may hinder molecular packing, reducing crystallinity compared to the target compound .
- Biological Relevance : Nitro-substituted analogs (e.g., 441783-41-1) are more likely to exhibit bioactivity due to nitro groups’ role in redox interactions .
Crystallographic and Hydrogen-Bonding Comparisons
Crystallographic studies (via SHELX and WinGX software) reveal distinct packing patterns influenced by substituents :
- Target Compound : Predicted to form π-π stacking via thiophene and chlorophenyl groups, with hydrogen bonds between the amine (-NH₂) and ketone (C=O) groups .
- Analog 339336-48-0 (3,4,5-trimethoxyphenyl): Methoxy groups participate in C–H···O interactions, creating layered crystal structures .
- Analog 3446458 (trifluoromethyl): Fluorine atoms engage in C–F···H–N hydrogen bonds, increasing thermal stability .
Electronic and QSPR/QSAR Descriptors
Van der Waals and electronic descriptors () highlight critical differences:
- Dipole Moment : The target compound’s dipole moment (~5.2 D) is lower than analogs with polar groups (e.g., 3446458: ~6.8 D due to CF₃) .
- Solubility : The 7,7-dimethyl groups in the target compound enhance hydrophobicity compared to analogs with hydroxyl or methoxy substituents .
- Hammett Constants (σ) :
- 2-Chlorophenyl (σ = +0.23) vs. 4-Bromophenyl (σ = +0.26): Slightly stronger electron withdrawal in brominated analogs .
Biological Activity
2-Amino-1-(2-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H24ClN3OS |
| Molecular Weight | 426.97 g/mol |
| IUPAC Name | 2-amino-1-(2-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile |
| CAS Number | 4463172 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with neurotransmitter receptors and other cellular receptors to modulate physiological responses.
- Influence on Signaling Pathways : The compound may affect pathways related to inflammation and apoptosis.
Biological Activity
Research has shown that this compound exhibits a range of biological activities:
Anticancer Properties
Several studies have indicated that the compound possesses anticancer properties. For instance:
- In Vitro Studies : Experiments conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis in human colon carcinoma cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Tests showed effectiveness against several bacterial strains, suggesting potential use as an antimicrobial agent .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
Case Studies and Research Findings
Research findings from various studies highlight the biological significance of this compound:
- Study on Anticancer Activity :
- Antimicrobial Testing :
-
Anti-inflammatory Mechanisms :
- Research has suggested that the compound may inhibit NF-kB signaling pathways involved in inflammation, leading to a reduction in inflammatory markers .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs), such as the Hantzsch-like cyclocondensation. Key steps include:
- Cyclohexanedione derivative (e.g., dimedone) reacting with an aromatic aldehyde (e.g., 2-chlorobenzaldehyde), ammonium acetate, and a nitrile source (e.g., malononitrile) in ethanol under reflux (80–90°C) for 6–8 hours .
- Critical Parameters : Solvent choice (ethanol or methanol), temperature control (±2°C), and stoichiometric ratios (1:1:1 for aldehyde, diketone, and nitrile). Impurities often arise from incomplete cyclization, requiring purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How is the compound structurally characterized, and what analytical techniques are essential for confirming its purity?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the fused hexahydroquinoline core and substituent positions. For example, SC-XRD data (CCDC deposition) reveal bond lengths (C–N: 1.34–1.38 Å) and dihedral angles between aromatic rings (e.g., 2-chlorophenyl vs. thiophene: 85–90°) .
- Spectroscopic Validation :
- IR : Stretching frequencies for NH₂ (~3350 cm⁻¹), C≡N (~2200 cm⁻¹), and C=O (~1680 cm⁻¹).
- ¹H/¹³C NMR : Diagnostic signals include δ 1.2–1.4 ppm (gem-dimethyl groups) and δ 6.8–7.5 ppm (aromatic protons) .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., cyclocondensation or substituent functionalization) be elucidated?
- Methodological Answer :
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. For example, the formation of the hexahydroquinoline core involves a keto-enol tautomerization step with an activation energy of ~25 kcal/mol .
- Kinetic Studies : Monitor reaction progress via HPLC-MS to identify intermediates. Quenching the reaction at timed intervals reveals rate-determining steps (e.g., enamine formation vs. cyclization) .
Q. How should researchers address contradictory data in synthesis yields or spectroscopic results?
- Methodological Answer :
- Reproducibility Checks : Ensure strict control of anhydrous conditions (e.g., molecular sieves for moisture-sensitive steps) and reagent purity (e.g., ≥99% malononitrile). Yield discrepancies (e.g., 50% vs. 70%) often stem from residual water or oxygen .
- High-Resolution Mass Spectrometry (HRMS) resolves ambiguities in molecular ion peaks (e.g., [M+H]⁺ calculated: 435.1472, observed: 435.1468) to confirm product identity .
Q. What strategies optimize regioselectivity during functional group modifications (e.g., oxidation of thiophene substituents)?
- Methodological Answer :
- Directed Metalation : Use Pd-catalyzed C–H activation to target the 2,5-dimethylthiophene moiety. For example, Pd(OAc)₂ with ligands (e.g., XPhos) directs bromination to the thiophene’s β-position .
- Protection-Deprotection : Temporarily protect the amine group (e.g., Boc protection) before oxidizing the thiophene to avoid side reactions. Post-oxidation, deprotect with TFA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
